N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to an indole moiety through a thioether bridge
Mechanism of Action
Target of Action
The compound contains an indole ring, a common structure in many biologically active molecules. Indole derivatives are known to interact with various biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. The presence of a carbonyl group and a sulfanyl group could potentially allow for interactions with the target’s active site .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Indole derivatives are involved in a wide range of biological processes, including neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and the presence of functional groups that might undergo metabolism. The methoxyphenyl and indole groups could potentially influence these properties .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter cellular processes regulated by that enzyme .
Action Environment
Various environmental factors, such as pH and temperature, could influence the compound’s action. Additionally, the presence of other molecules could impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with 2-methoxyphenylamine and benzoyl chloride to form the benzamide linkage. This reaction typically occurs under basic conditions, using reagents like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various enzymes or receptors, making it a candidate for drug development, particularly in targeting cancer or inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(2-oxo-2-((2-methoxyphenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but lacks the thioether linkage.
N-(2-(3-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar but with different substituents on the indole ring.
Uniqueness
N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an indole and a benzamide moiety, linked through a thioether bridge, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to drug development.
Properties
IUPAC Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-23-14-8-6-12-21(23)28-25(30)18-33-24-17-29(22-13-7-5-11-20(22)24)16-15-27-26(31)19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSFMZSUAZCBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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